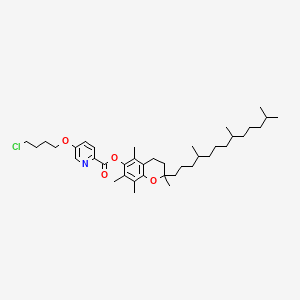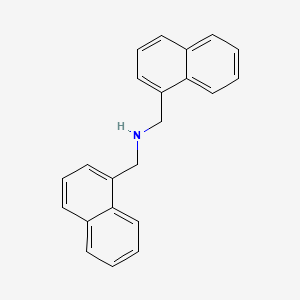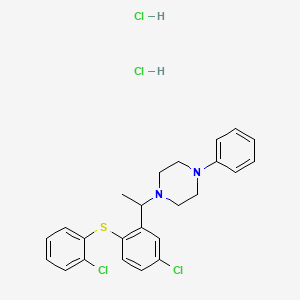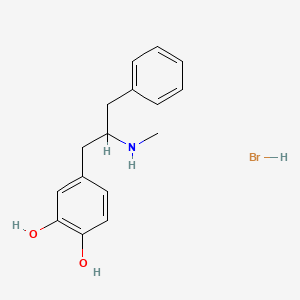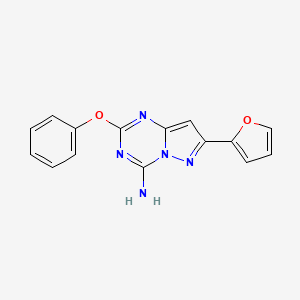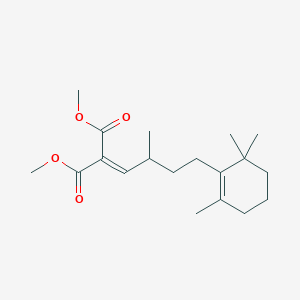
Propanedioic acid, 2-(2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)butylidene)-, 1,3-dimethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanedioic acid, (2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)butylidene)-, dimethyl ester is a complex organic compound It is known for its unique structure, which includes a cyclohexene ring with multiple methyl groups and a propanedioic acid ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, (2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)butylidene)-, dimethyl ester typically involves the esterification of propanedioic acid with the appropriate alcohol under acidic conditions. The reaction may be catalyzed by sulfuric acid or other strong acids to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents and catalysts is crucial in industrial settings to ensure cost-effectiveness and environmental compliance .
化学反応の分析
Types of Reactions
Propanedioic acid, (2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)butylidene)-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
科学的研究の応用
Propanedioic acid, (2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)butylidene)-, dimethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives may have biological activity and can be used in the study of biochemical pathways.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of propanedioic acid, (2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)butylidene)-, dimethyl ester involves its interaction with molecular targets through its ester and cyclohexene functional groups. These interactions can lead to various biochemical effects, depending on the specific pathways and targets involved .
類似化合物との比較
Similar Compounds
Dimethyl malonate: A simpler ester of malonic acid with similar reactivity.
Diethyl malonate: Another ester of malonic acid, often used in similar applications.
Methyl malonate: A related compound with one less ester group.
Uniqueness
Propanedioic acid, (2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)butylidene)-, dimethyl ester is unique due to its complex structure, which includes a cyclohexene ring and multiple methyl groups. This structure imparts distinct chemical properties and reactivity compared to simpler malonic acid esters .
特性
CAS番号 |
165101-55-3 |
|---|---|
分子式 |
C19H30O4 |
分子量 |
322.4 g/mol |
IUPAC名 |
dimethyl 2-[2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)butylidene]propanedioate |
InChI |
InChI=1S/C19H30O4/c1-13(12-15(17(20)22-5)18(21)23-6)9-10-16-14(2)8-7-11-19(16,3)4/h12-13H,7-11H2,1-6H3 |
InChIキー |
XMGQHEJRDAUXIN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(CCC1)(C)C)CCC(C)C=C(C(=O)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


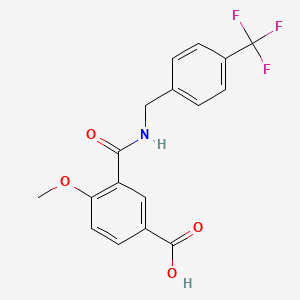
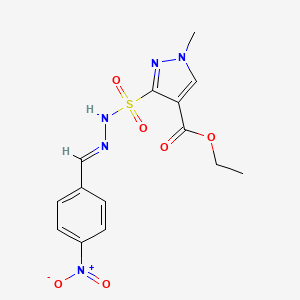
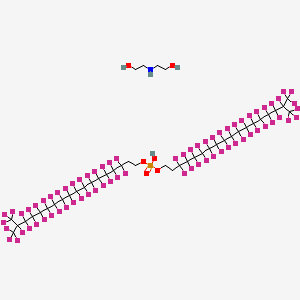

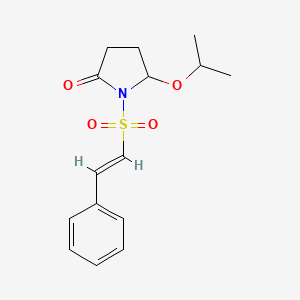
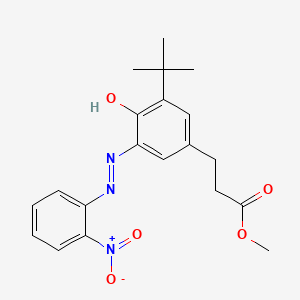
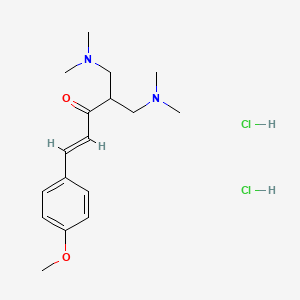
![(2,3-Epoxypropyl)dimethyl[3-[(16-methylheptadecanoyl)amino]propyl]ammonium chloride](/img/structure/B12747120.png)

